1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
1-((3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring two key substituents: a 1,2,4-oxadiazole ring substituted with a 3-ethoxyphenyl group at position 3 and a 3-methoxypropyl chain at position 3 of the quinazoline core. The oxadiazole moiety is linked via a methyl group to the nitrogen atom of the quinazoline-dione scaffold.
This compound belongs to a class of heterocyclic molecules where quinazoline-diones are frequently explored for their biological activities, including enzyme inhibition and antimicrobial properties. The synthesis of such derivatives typically involves multi-step reactions, such as nucleophilic substitutions, cyclizations, and coupling reactions, as seen in related compounds . For example, analogous quinazoline-diones are synthesized using sodium hydride-mediated alkylation or benzylation, followed by purification via column chromatography and characterization by NMR spectroscopy .
The ethoxyphenyl and methoxypropyl substituents likely enhance lipophilicity and bioavailability, which are critical for membrane penetration and target engagement.
Eigenschaften
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-3-31-17-9-6-8-16(14-17)21-24-20(32-25-21)15-27-19-11-5-4-10-18(19)22(28)26(23(27)29)12-7-13-30-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMRXYPTXLXFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds that exhibit significant biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, along with structure-activity relationship (SAR) studies.
Chemical Structure
The compound features a quinazoline backbone substituted at the 2 and 4 positions with a dione group and an oxadiazole moiety. The presence of ethoxy and methoxy groups enhances its lipophilicity and potentially its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of quinazoline derivatives, including those similar to the target compound. Notably:
- Inhibition Zones : Compounds related to quinazoline derivatives displayed varying inhibition zones against Gram-positive and Gram-negative bacteria. For instance, compounds with oxadiazole moieties exhibited inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Candida albicans .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were reported between 65 mg/mL to 80 mg/mL , indicating moderate antibacterial activity compared to standard antibiotics like ampicillin .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Organism |
|---|---|---|---|
| 14a | 12 | 70 | Staphylococcus aureus |
| 14b | 13 | 75 | Candida albicans |
| 15 | 10–12 | 80 | Various |
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. The incorporation of various substituents has been shown to enhance cytotoxicity against different cancer cell lines:
- Cytotoxicity Assays : Compounds featuring the quinazoline-2,4-dione structure demonstrated significant cytotoxic effects against cancer cell lines such as HCT-116 and HepG2. For example, one derivative showed an IC50 value of 1.184 µM against HCT-116 cells, outperforming standard treatments .
- Mechanism of Action : The proposed mechanism includes inhibition of poly(ADP-ribose) polymerases (PARP), which are critical for DNA repair processes in cancer cells. This inhibition leads to increased apoptosis in malignant cells .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HCT-116 | 1.184 | 16.35 |
| HepG2 | 5.69 | - |
| MCF-7 | 5.27 | - |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Oxadiazole Moiety : Enhances both antibacterial and anticancer activities.
- Substituents at Positions N-1 and N-3 : The presence of diverse substituents significantly influences the bioactivity profile.
- Planarity and Conformation : The planar structure allows for better interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of quinazoline and oxadiazole compounds exhibit significant anticancer properties. Studies show that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways.
- Case Study : A study demonstrated that similar quinazoline derivatives displayed cytotoxic effects against gastric and colon cancer cells with IC50 values indicating potent activity .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It is suggested that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and NO synthesis.
- Research Findings : In murine macrophages, certain derivatives showed a reduction in inflammatory markers without causing immunotoxicity .
- Clinical Relevance : This property makes it a candidate for treating conditions like acute lung injury where inflammation plays a crucial role.
Antimicrobial Activity
Quinazoline derivatives have also shown promise as antimicrobial agents. The incorporation of oxadiazole rings enhances their efficacy against various bacterial strains.
- Study Insights : Some derivatives demonstrated significant antibacterial activity against resistant strains, suggesting their potential use in developing new antibiotics .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Quinazoline-Dione and Related Derivatives
Key Observations :
Comparison :
- The target compound likely follows a synthesis pathway similar to , involving oxadiazole ring formation and quinazoline functionalization. However, industrial methods () may employ proprietary catalysts or solvents for scalability .
- highlights thiourea cyclization for thienopyrimidine-diones, a route distinct from the target compound’s synthesis .
Table 3: Reported Activities of Structural Analogs
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing quinazoline-2,4-dione derivatives with 1,2,4-oxadiazole substituents?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like N’-acyl-carbohydrazides in phosphoryl chloride (POCl₃), followed by alkylation using chloromethyl-oxadiazole intermediates. For example, 1,2,4-oxadiazole moieties are introduced via nucleophilic substitution under reflux conditions with alkyl halides. Reaction progress is monitored using TLC and HPLC to ensure purity .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying connectivity of the quinazoline core and substituents. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). X-ray crystallography, though less common due to crystallization challenges, provides definitive stereochemical data .
Q. What preliminary biological screening assays are recommended for evaluating antimicrobial potential?
- Methodological Answer : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, combined with fungal strains (e.g., C. albicans), are standard. Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions (1–256 µg/mL), with ciprofloxacin and fluconazole as positive controls .
Advanced Research Questions
Q. How can substituent variations on the 1,2,4-oxadiazole ring influence biological activity?
- Methodological Answer : Systematic SAR studies require synthesizing analogs with electron-withdrawing (e.g., -Br, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups at the 3-aryl position of the oxadiazole. Biological assays paired with computational docking (e.g., AutoDock Vina) can reveal interactions with targets like bacterial DNA gyrase or fungal lanosterol demethylase .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. Use the Hansen Solubility Parameters (HSPiP software) to model solubility in solvents like DMSO, ethanol, or water. Experimental validation via UV-Vis spectroscopy at λmax (e.g., 270–300 nm for quinazolines) quantifies saturation points .
Q. How can reaction yields be improved during alkylation of the quinazoline core?
- Methodological Answer : Optimize temperature (60–80°C), solvent (dry DMF or acetonitrile), and base (K₂CO₃ or Cs₂CO₃). Catalytic amounts of KI enhance nucleophilicity in SN2 reactions. Microwave-assisted synthesis (100–150 W, 10–30 min) reduces reaction time and improves yields by 15–20% .
Q. What experimental designs are suitable for probing metabolic stability in vitro?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using pseudo-first-order kinetics. Co-factor supplementation (NADPH) assesses cytochrome P450-mediated metabolism .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial MIC values for structurally similar analogs?
- Methodological Answer : Variability may stem from differences in bacterial strain virulence or assay conditions (e.g., inoculum size, media pH). Standardize protocols using CLSI guidelines and include internal controls. Meta-analysis of literature data using tools like RevMan can identify trends .
Q. Why do some studies report low cytotoxicity while others note hepatotoxicity in cell models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
